molecular formula C17H12N2O2 B14596079 N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide CAS No. 61088-35-5

N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide

Cat. No.: B14596079
CAS No.: 61088-35-5
M. Wt: 276.29 g/mol
InChI Key: BKXDYQYSRZUXAV-UHFFFAOYSA-N
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Description

N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the carboxamide moiety in the indole structure enhances its ability to form hydrogen bonds with various enzymes and proteins, making it a valuable compound in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide typically involves the activation of the carboxyl group of indole derivatives. One common method is the transformation of carboxylic acids to acyl imidazoles, followed by reactions with indole . Another approach involves the use of oxazolidinone derivatives as amine agents, EDCI, DMAP, and THF solvent for the conversion of indole 2-carboxylic acid to indole 2-carboxamide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents like THF or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the indole ring .

Mechanism of Action

The mechanism of action of N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide involves its ability to form hydrogen bonds with enzymes and proteins. This interaction can inhibit the activity of these biological molecules, leading to various therapeutic effects. The compound targets specific molecular pathways, such as those involved in cancer cell proliferation and viral replication .

Comparison with Similar Compounds

Properties

CAS No.

61088-35-5

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

N-phenyl-4H-furo[3,2-b]indole-2-carboxamide

InChI

InChI=1S/C17H12N2O2/c20-17(18-11-6-2-1-3-7-11)15-10-14-16(21-15)12-8-4-5-9-13(12)19-14/h1-10,19H,(H,18,20)

InChI Key

BKXDYQYSRZUXAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(O2)C4=CC=CC=C4N3

Origin of Product

United States

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